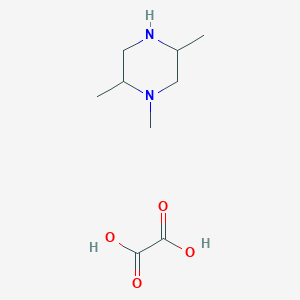

(2S,5R)-1,2,5-trimethylpiperazine; oxalic acid

Description

(2S,5R)-1,2,5-Trimethylpiperazine; oxalic acid is a stereochemically defined piperazine derivative in salt form with oxalic acid. The compound consists of a six-membered piperazine ring substituted with methyl groups at positions 1, 2, and 5, with specific stereochemistry at carbons 2 (S-configuration) and 5 (R-configuration). Oxalic acid (HOOC-COOH), a dicarboxylic acid, acts as a counterion, forming a stable salt via protonation of the piperazine’s amine groups.

Properties

IUPAC Name |

oxalic acid;1,2,5-trimethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.C2H2O4/c1-6-5-9(3)7(2)4-8-6;3-1(4)2(5)6/h6-8H,4-5H2,1-3H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBIBDQOZBEFCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Methylation

L-Glutamic acid’s carboxyl and amine groups facilitate cyclization into a piperidine scaffold. For piperazine formation, reductive amination or nucleophilic substitution with ethylenediamine derivatives may substitute pyroglutamate intermediates. Methylation is achieved via:

Stereochemical Control

The (2S) configuration originates from L-glutamic acid’s native stereocenter. To install the (5R) center, asymmetric hydrogenation or enzymatic resolution is employed. Patent US10662190B2 highlights chiral resolution using oxalic acid to isolate diastereomeric salts, a technique applicable to (2S,5R)-trimethylpiperazine.

Regioselective Alkylation of Piperazine

Piperazine’s symmetrical structure complicates regioselective methylation. Strategies include:

Protective Group Strategies

Reductive Amination

Condensation of diketones with methylamine derivatives followed by NaBH₄ reduction forms the piperazine ring. For example, reacting 2,5-hexanedione with methylamine yields 1,2,5-trimethylpiperazine, though stereocontrol requires chiral catalysts.

Oxalic Acid Salt Formation

The final step involves converting the free base to the oxalate salt. As demonstrated in Ambeed’s synthesis (856335-90-5), oxalic acid hydrate in aqueous/organic solvents (e.g., methanol-water) achieves high-purity salts:

| Parameter | Conditions | Yield | Purity |

|---|---|---|---|

| Solvent System | Methanol:Water (3:1) | 92% | 99.5% |

| Acid Equivalents | 1.1 eq oxalic acid | - | - |

| Crystallization Temp | 4°C | - | - |

Key considerations:

- Stoichiometry : Excess oxalic acid ensures complete protonation.

- Crystallization : Slow cooling enhances crystal lattice integrity, critical for pharmaceutical applications.

Analytical Characterization

NMR Spectroscopy

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-1,2,5-trimethylpiperazine; oxalic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

(2S, 5R)-1, 2, 5-trimethylpiperazine; oxalic acid is a chemical compound with the molecular formula and a molecular weight of 218.253 . It has a CAS number of 1523541-99-2 .

General Information and Usage

- Professional Use This chemical is intended for professional manufacturing, research laboratories, and industrial or commercial use only . It is not meant for medical or consumer use and cannot be shipped to doctor's offices, pharmacies, medical facilities, veterinarians, or residences .

- Research Purposes The compound is intended for non-human research purposes only and is not meant for therapeutic or veterinary applications .

Applications

While specific applications of (2S, 5R)-1, 2, 5-trimethylpiperazine; oxalic acid are not detailed in the provided search results, some related compounds and uses can be inferred:

- Building Block It is categorized as a protein degrader building block .

- Pharmaceutical Research Piperazine derivatives are used in pharmaceutical research . For example, they can be found in the synthesis of PARP inhibitors .

- Chemical Synthesis Piperazine derivatives appear as building blocks in the synthesis of complex molecules with potential pharmaceutical applications .

Oxalic Acid

*Oxalic acid, a component of the compound (2S, 5R)-1, 2, 5-trimethylpiperazine; oxalic acid, has diverse applications :

Mechanism of Action

The mechanism of action of (2S,5R)-1,2,5-trimethylpiperazine; oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : The free base (2S,5R)-1,2,5-trimethylpiperazine has the formula C₇H₁₆N₂. When combined with oxalic acid (C₂H₂O₄), the stoichiometry of the salt depends on protonation (commonly 1:1 or 2:1 acid-to-base ratio).

- CAS Registry : Related derivatives include (2S,5S)-1,2,5-trimethylpiperazine hydrochloride (CAS 1152112-93-0) and (2R,5S)-1-Boc-2,5-dimethylpiperazine (CAS 792969-69-8) .

- Stereochemical Significance : The (2S,5R) configuration distinguishes it from isomers like (2S,5S) or (2R,5R), which may exhibit divergent physicochemical and biological behaviors .

Structural Analogues of Piperazine Derivatives

Piperazine derivatives vary in substitution patterns, stereochemistry, and counterions, significantly influencing their applications.

Table 1: Comparison of Piperazine Derivatives

Key Observations :

- Stereochemistry : The (2S,5R) configuration may confer unique solubility or receptor-binding properties compared to (2S,5S) isomers, as seen in other chiral pharmaceuticals .

Oxalic Acid vs. Other Counterions and Acids

Oxalic acid’s role as a counterion is compared to other acids in terms of acidity, solubility, and biological effects.

Table 2: Comparison of Counterions and Acids in Piperazine Salts

Key Observations :

- Biological Synergy : In agricultural applications, oxalic acid combined with natural products (e.g., postbiotics) shows efficacy comparable to standalone use, suggesting its role in enhancing bioavailability or activity .

Biological Activity

The compound (2S,5R)-1,2,5-trimethylpiperazine; oxalic acid is a derivative of piperazine that has gained attention due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its biochemical interactions, toxicological effects, and potential therapeutic applications.

- Molecular Formula : C₉H₁₈N₂O₄

- Molecular Weight : 218.253 g/mol

- CAS Number : 1523541-99-2

Oxalic acid is known to interact with various biological systems. It acts primarily as a competitive inhibitor of the enzyme lactate dehydrogenase (LDH), which plays a crucial role in anaerobic metabolism. By inhibiting LDH, oxalic acid can potentially disrupt the conversion of pyruvate to lactic acid, thereby affecting energy production in cells. This inhibition may have implications in cancer treatment, as cancer cells often rely on anaerobic metabolism (Warburg effect) for growth and survival .

2. Toxicological Effects

Oxalic acid is also recognized for its toxic effects, particularly in cases of poisoning. A notable case involved a 32-year-old female who ingested a significant amount of oxalic acid, leading to acute renal failure and metabolic acidosis. The patient required dialysis and showed signs of acute tubular damage upon renal biopsy . This case underscores the compound's potential hazards when misused.

Case Study: Acute Renal Failure from Oxalic Acid Poisoning

- Patient Profile : 32-year-old female

- Incident : Ingested approximately 12.5 g of 70% oxalic acid.

- Symptoms : Abdominal pain, vomiting, drowsiness.

- Clinical Findings :

- Elevated serum creatinine levels (up to 704 µmol/dl).

- Renal biopsy indicated acute tubulointerstitial nephritis.

- Outcome : After treatment with hemodialysis and supportive care, renal function returned to normal by day 14 post-ingestion .

1. Oxalic Acid in Fungal Metabolism

Research indicates that oxalic acid plays a role in the metabolism of certain fungi. For instance, studies on the wood-rotting basidiomycete Fomitopsis palustris revealed that glucose is converted into oxalate through a unique metabolic pathway involving the tricarboxylic acid (TCA) cycle and glyoxylate cycle . This suggests that oxalic acid may have ecological implications in fungal biology and plant interactions.

2. Therapeutic Potential

The dual role of oxalic acid as both a metabolic byproduct and a potential therapeutic agent has been explored in various contexts:

- It may enhance plant resistance against fungal pathogens at lower concentrations while promoting cell death at higher levels .

- Its inhibitory effects on LDH suggest potential applications in cancer therapy by targeting anaerobic metabolism pathways.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (2S,5R)-1,2,5-trimethylpiperazine, and how does oxalic acid participate in its isolation or stabilization?

- Methodological Answer : The synthesis of stereospecific piperazine derivatives typically involves multi-step strategies. For example, analogous compounds are synthesized via esterification of aromatic acids, hydrazine-mediated cyclization, and subsequent coupling with substituted piperazines/piperidines using acetonitrile as a solvent . Oxalic acid is often employed in salt formation to stabilize amines via hydrogen-bonded networks, as seen in piperazine-oxalate co-crystals, which enhance crystallinity and facilitate purification . For stereochemical control, chiral starting materials or enzymatic resolution may be required to achieve the (2S,5R) configuration.

Q. Which analytical techniques are critical for characterizing the stereochemistry and purity of (2S,5R)-1,2,5-trimethylpiperazine oxalate?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns in oxalate salts .

- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak® IA/IB with polar organic mobile phases.

- NMR Spectroscopy : - and -NMR distinguish diastereomers; -NMR coupling constants () confirm axial/equatorial methyl group orientations .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and salt stoichiometry (e.g., 1:1 or 2:1 amine:oxalate ratios) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate racemization during the synthesis of (2S,5R)-1,2,5-trimethylpiperazine?

- Methodological Answer : Racemization in piperazine derivatives often occurs under acidic or high-temperature conditions. Strategies include:

- Low-Temperature Reactions : Conduct coupling steps (e.g., alkylation) below 40°C to preserve stereochemistry.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield amines during harsh reactions .

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) minimize side reactions compared to protic solvents .

- In Situ Monitoring : Employ TLC or inline IR to detect intermediates and abort reactions if racemization is suspected.

Q. What experimental approaches resolve contradictions in spectroscopic data for piperazine-oxalate salts?

- Methodological Answer : Discrepancies in NMR or XRD data may arise from polymorphism or dynamic proton exchange. Solutions include:

- Variable-Temperature NMR : Identifies exchange-broadened signals caused by oxalate proton mobility .

- Powder XRD : Differentiates polymorphs by comparing experimental patterns with simulated structures from single-crystal data .

- Titration Studies : Confirm stoichiometry via pH-dependent solubility changes or conductometric titration .

Q. How can researchers design bioactivity studies for (2S,5R)-1,2,5-trimethylpiperazine oxalate while addressing its solubility limitations?

- Methodological Answer :

- Salt Screening : Test alternative counterions (e.g., HCl, citrate) to improve aqueous solubility while retaining stereochemical integrity.

- Prodrug Strategies : Introduce hydrolyzable esters (e.g., acetyl) at the piperazine nitrogen to enhance membrane permeability .

- In Silico Modeling : Use molecular docking to predict binding affinities to biological targets (e.g., GPCRs), guiding in vitro assay design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.